2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide
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Overview
Description
2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
The synthesis of 2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 5-hydroxy-1H-pyrazole-3-carbohydrazide with 3-methylthiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
2-(1H-pyrazol-1-yl)pyridine: Used in C-H functionalization reactions and studied for its catalytic properties.
Pinacol boronic esters: Utilized in various organic synthesis protocols, including hydromethylation and deboronation reactions.
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7-2-3-18-9(7)6-12-14-10(16)4-8-5-11(17)15-13-8/h2-3,5-6H,4H2,1H3,(H,14,16)(H2,13,15,17)/b12-6+ |
InChI Key |
DPEAHUVYCBNZFZ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CC2=CC(=O)NN2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC2=CC(=O)NN2 |
Origin of Product |
United States |
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